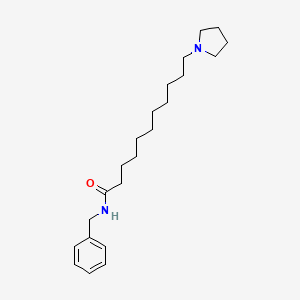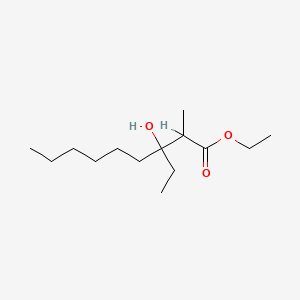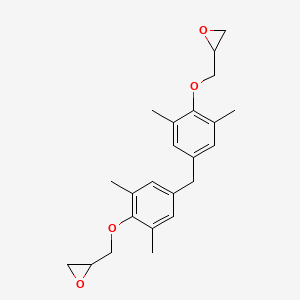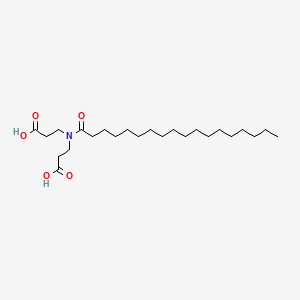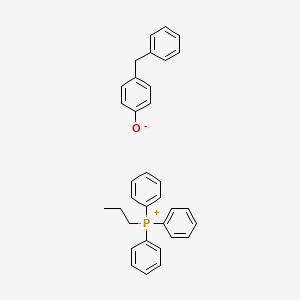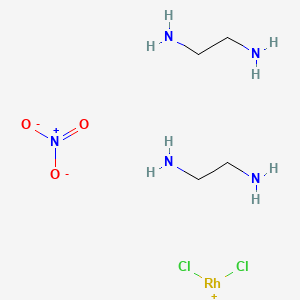
Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(ethylenediamine)rhodium nitrate is a coordination compound with the chemical formula C4H16Cl2N4Rh.NO3. This compound consists of a rhodium metal center coordinated to two ethylenediamine ligands and two chloride ions, with a nitrate counterion. Coordination compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis(ethylenediamine)rhodium nitrate typically involves the reaction of rhodium chloride with ethylenediamine in the presence of a nitrate source. One common method involves dissolving rhodium chloride in water, followed by the addition of ethylenediamine and a nitrate salt, such as sodium nitrate. The reaction mixture is then heated to facilitate the formation of the coordination complex. The resulting product is isolated by crystallization .
Industrial Production Methods
Industrial production of dichlorobis(ethylenediamine)rhodium nitrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(ethylenediamine)rhodium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or ammonia, under appropriate conditions.
Oxidation-Reduction Reactions: The rhodium center can undergo redox reactions, changing its oxidation state.
Complexation Reactions: The compound can form complexes with other ligands, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of ligands like ammonia or water in aqueous solutions.
Oxidation-Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Involve the addition of ligands such as phosphines or amines.
Major Products Formed
Substitution Reactions: Products include new coordination complexes with different ligands.
Oxidation-Reduction Reactions: Products include rhodium complexes in different oxidation states.
Complexation Reactions: Products include mixed-ligand complexes with varied properties.
Scientific Research Applications
Dichlorobis(ethylenediamine)rhodium nitrate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of dichlorobis(ethylenediamine)rhodium nitrate involves its interaction with biological molecules, such as DNA and proteins. The rhodium center can coordinate to nucleophilic sites on these molecules, leading to the formation of stable complexes. This interaction can disrupt the normal function of the biological molecules, resulting in therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis(ethylenediamine)cobalt(III) chloride
- Dichlorobis(ethylenediamine)platinum(II) chloride
- Dichlorobis(ethylenediamine)palladium(II) chloride
Uniqueness
Dichlorobis(ethylenediamine)rhodium nitrate is unique due to the specific properties imparted by the rhodium center. Rhodium complexes are known for their high catalytic activity and stability, making them valuable in both research and industrial applications. Additionally, the ability of rhodium to undergo various redox reactions and form stable complexes with a wide range of ligands further enhances its versatility.
Properties
CAS No. |
39561-32-5 |
|---|---|
Molecular Formula |
C4H16Cl2N5O3Rh |
Molecular Weight |
356.01 g/mol |
IUPAC Name |
dichlororhodium(1+);ethane-1,2-diamine;nitrate |
InChI |
InChI=1S/2C2H8N2.2ClH.NO3.Rh/c2*3-1-2-4;;;2-1(3)4;/h2*1-4H2;2*1H;;/q;;;;-1;+3/p-2 |
InChI Key |
HFSXEEAFYJNPOE-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.C(CN)N.[N+](=O)([O-])[O-].Cl[Rh+]Cl |
Related CAS |
15529-88-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



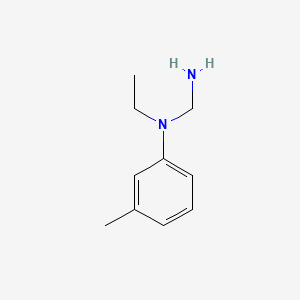
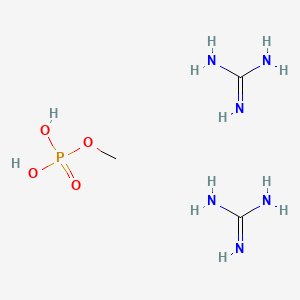
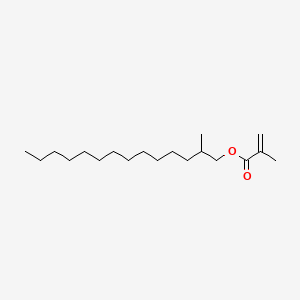

![1-[4-(1-Methyl-1-phenylethyl)phenoxy]dodecan-2-OL](/img/structure/B12665667.png)
